molecular formula C16H24N2O2S B2560857 N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396566-65-6

N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2560857
CAS No.: 1396566-65-6
M. Wt: 308.44
InChI Key: ZGLFUURBMDFIKA-UHFFFAOYSA-N
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Description

“N-((3s,5s,7s)-adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide” is a complex organic compound. It contains an adamantane group, which is a type of diamondoid and a form of carbon that exhibits the same structural pattern as diamond . The compound also contains a thiazepane ring, which is a seven-membered heterocyclic compound containing one nitrogen atom and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the adamantane and thiazepane rings. Adamantane is a highly symmetrical molecule, which could potentially influence the properties of the overall compound . The thiazepane ring would add additional complexity to the structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The adamantane component is generally quite stable and unreactive, while the thiazepane ring could potentially undergo reactions at the nitrogen or sulfur atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure. For example, the adamantane component could potentially increase the compound’s stability and resistance to degradation . The presence of the thiazepane ring and the carboxamide group could influence the compound’s solubility and reactivity .

Scientific Research Applications

Antiviral Activity

Compounds with adamantyl moieties, similar to N-((3s,5s,7s)-adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide, have been explored for their antiviral properties. A study by Göktaş et al. (2012) developed N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds that exhibited significant antiviral activity against influenza A and B viruses in cell cultures, indicating a potential for these compounds in treating influenza infections (Göktaş et al., 2012).

Antimicrobial and Anti-Proliferative Activities

Synthesized derivatives of adamantane have been investigated for their antimicrobial and anti-proliferative effects. For instance, a study by Al-Mutairi et al. (2019) on 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides demonstrated notable antibacterial and antifungal activities. These compounds also showed significant anti-proliferative activity against several human tumor cell lines, suggesting their potential use in cancer treatment (Al-Mutairi et al., 2019).

Metabolic Stability and Analysis

Understanding the metabolic stability and profile of compounds like N-((3s,5s,7s)-adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide is crucial for their potential therapeutic application. Gandhi et al. (2015) analyzed the metabolic profile of a similar compound, STS-135, using human hepatocytes and liver microsomes. This study provides insights into the metabolic pathways and stability of such compounds, which is essential for their pharmacokinetic properties (Gandhi et al., 2015).

Neuroprotective Agents

Adamantane derivatives have also been explored for their neuroprotective potential. Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane amines that demonstrated multifunctional neuroprotective activities, including inhibition of N-methyl-d-aspartate receptor/ion channels and nitric oxide synthase, highlighting their potential use in neuroprotection (Joubert et al., 2011).

Structural and Spectroscopic Characterization

The structural and spectroscopic characterization of adamantane derivatives is vital for understanding their chemical properties and potential applications. Al-Tamimi et al. (2014) conducted a comprehensive study on the molecular structure, electronic properties, and vibrational spectra of a novel adamantane derivative, providing valuable information for predicting its mechanism of biological activity (Al-Tamimi et al., 2014).

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. If it exhibits biological activity, it could potentially be developed into a pharmaceutical drug. Alternatively, it could have applications in materials science or other fields due to the unique properties of adamantane .

Properties

IUPAC Name

N-(1-adamantyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c19-14-1-2-21-9-13(17-14)15(20)18-16-6-10-3-11(7-16)5-12(4-10)8-16/h10-13H,1-9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLFUURBMDFIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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